molecular formula C6H4BClF3NO2 B1391896 2-Chloro-6-(trifluoromethyl)pyridine-4-boronic acid CAS No. 1446486-10-7

2-Chloro-6-(trifluoromethyl)pyridine-4-boronic acid

Cat. No.: B1391896
CAS No.: 1446486-10-7
M. Wt: 225.36 g/mol
InChI Key: LVJRNQWDVNYDOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-(trifluoromethyl)pyridine-4-boronic acid is a boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a chloro and a trifluoromethyl group. The unique structural features of this compound make it a valuable intermediate in various chemical reactions, particularly in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

Target of Action

The primary target of 2-Chloro-6-(trifluoromethyl)pyridine-4-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The this compound, as an organoboron reagent, plays a crucial role in this process .

Mode of Action

This compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, which is a fundamental process in organic chemistry .

Pharmacokinetics

It is known that the compound has a high gi absorption and is bbb permeant . Its lipophilicity is moderate, with an iLOGP of 1.83 . These properties may impact the compound’s bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its role in the Suzuki–Miyaura cross-coupling reaction . The compound facilitates the formation of new carbon–carbon bonds, which is a key process in the synthesis of various organic compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the success of the Suzuki–Miyaura cross-coupling reaction, in which the compound plays a key role, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . Furthermore, the compound is relatively stable, readily prepared, and generally environmentally benign .

Biochemical Analysis

Biochemical Properties

2-Chloro-6-(trifluoromethyl)pyridine-4-boronic acid plays a crucial role in biochemical reactions, particularly in the context of Suzuki-Miyaura coupling reactions. This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of carbon-carbon bonds. The boronic acid group in this compound can form reversible covalent bonds with diols and other nucleophiles, enabling its use in enzyme inhibition studies and as a molecular probe for detecting biomolecules . Additionally, the trifluoromethyl group enhances the compound’s stability and reactivity, making it suitable for use in diverse biochemical applications .

Cellular Effects

This compound has been shown to influence various cellular processes. It can modulate cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form covalent bonds with biomolecules allows it to interfere with enzyme activity and protein function, leading to alterations in cellular processes . For instance, this compound can inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular energy production and bios

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(trifluoromethyl)pyridine-4-boronic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate, sodium carbonate, or cesium carbonate

    Solvent: Toluene, ethanol, or a mixture of water and organic solvents

    Temperature: 80-100°C

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which offer better control over reaction conditions and improved safety. The use of automated systems allows for precise control of temperature, pressure, and reactant flow rates, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(trifluoromethyl)pyridine-4-boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (amines, thiols), solvents (DMF, DMSO), and bases (triethylamine, sodium hydride)

    Coupling Reactions: Palladium catalysts, bases (potassium carbonate, sodium carbonate), and solvents (toluene, ethanol)

    Oxidation and Reduction Reactions: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (sodium borohydride, lithium aluminum hydride)

Major Products Formed

    Substitution Reactions: Substituted pyridine derivatives

    Coupling Reactions: Biaryl compounds

    Oxidation and Reduction Reactions: Boronic esters and boranes

Comparison with Similar Compounds

Properties

IUPAC Name

[2-chloro-6-(trifluoromethyl)pyridin-4-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BClF3NO2/c8-5-2-3(7(13)14)1-4(12-5)6(9,10)11/h1-2,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVJRNQWDVNYDOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC(=C1)Cl)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-6-(trifluoromethyl)pyridine-4-boronic acid
Reactant of Route 2
Reactant of Route 2
2-Chloro-6-(trifluoromethyl)pyridine-4-boronic acid
Reactant of Route 3
Reactant of Route 3
2-Chloro-6-(trifluoromethyl)pyridine-4-boronic acid
Reactant of Route 4
Reactant of Route 4
2-Chloro-6-(trifluoromethyl)pyridine-4-boronic acid
Reactant of Route 5
Reactant of Route 5
2-Chloro-6-(trifluoromethyl)pyridine-4-boronic acid
Reactant of Route 6
Reactant of Route 6
2-Chloro-6-(trifluoromethyl)pyridine-4-boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.